N-Vinylphthalimide

Catalog No.
S749828
CAS No.
3485-84-5
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Vinylphthalimide

CAS Number

3485-84-5

Product Name

N-Vinylphthalimide

IUPAC Name

2-ethenylisoindole-1,3-dione

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2

InChI Key

IGDLZDCWMRPMGL-UHFFFAOYSA-N

SMILES

C=CN1C(=O)C2=CC=CC=C2C1=O

Synonyms

2-Ethenyl-1H-isoindole-1,3(2H)-dione; 2-Vinyl-1H-isoindole-1,3(2H)-dione; 2-Vinylisoindoline-1,3-dione; N-Vinylphthalamide; N-Vinylphthalimide; NSC 10395; Vinylphthalimide

Canonical SMILES

C=CN1C(=O)C2=CC=CC=C2C1=O

Precursor for Polymer Synthesis:

NVP is a versatile monomer commonly used in the synthesis of various polymers, including:

  • Poly(N-vinylphthalimide) (PNVP): PNVP is a photosensitive polymer used in photoresists, which are light-sensitive materials employed in photolithography, a crucial technique in microfabrication processes for electronic devices.
  • Graft copolymers: NVP can be grafted onto other polymers to introduce specific functionalities, such as adhesion, flame retardancy, or hydrophilicity.
  • Hydrogels: NVP can be incorporated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing.

Biocompatible Material:

NVP exhibits good biocompatibility, making it a promising candidate for various biomedical applications:

  • Drug delivery systems: NVP can be used to develop drug delivery systems, such as nanoparticles and micelles, for targeted drug delivery.
  • Tissue engineering scaffolds: NVP-based hydrogels can serve as scaffolds for tissue engineering, providing a supportive structure for cell growth and differentiation.

Other Applications:

NVP finds applications in various other scientific research fields:

  • Chemical modification of surfaces: NVP can be used to modify the surface properties of materials, such as improving adhesion or introducing specific functionalities.
  • Organic synthesis: NVP serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

N-Vinylphthalimide is an organic compound with the molecular formula C₁₀H₇NO₂. It features a vinyl group attached to the nitrogen of a phthalimide structure, making it a member of the vinyl compounds family. This compound is recognized for its reactivity and utility in various chemical processes, particularly in polymerization reactions. N-Vinylphthalimide is known to cause skin and eye irritation, necessitating careful handling in laboratory and industrial settings .

  • Diels-Alder Reaction: This compound can undergo Diels-Alder reactions with various dienes, such as isoprene, leading to the formation of adducts that are useful in synthetic organic chemistry .
  • Polymerization: N-Vinylphthalimide can polymerize to form high molecular weight polymers. The rate of polymerization is influenced by factors such as temperature and the presence of catalysts .
  • Hydrocarbo Alkoxylation: In the presence of molecular hydrogen, N-Vinylphthalimide can undergo hydrocarbo alkoxylation, yielding higher product yields with specific regioselectivity .

While specific biological activity data on N-Vinylphthalimide is limited, its potential effects include skin and eye irritation as indicated by safety data sheets. The compound's reactivity suggests it could interact with biological systems, but more research would be required to elucidate any therapeutic or toxicological profiles.

N-Vinylphthalimide can be synthesized through several methods:

  • Vinylation of Phthalimide: One common method involves the reaction of phthalimide with acetylene or other vinylating agents under appropriate conditions.
  • Diels-Alder Synthesis: The compound can also be produced via Diels-Alder reactions involving suitable diene precursors and phthalic anhydride derivatives.
  • Chemical Modifications: Various chemical modifications can lead to the formation of N-Vinylphthalimide from simpler starting materials through multi-step synthetic routes.

N-Vinylphthalimide has several applications:

  • Polymer Production: It serves as a monomer in the synthesis of specialty polymers, which have applications in coatings, adhesives, and sealants due to their thermal stability and mechanical properties.
  • Chemical Intermediates: This compound acts as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
  • Research Tool: In synthetic organic chemistry, N-Vinylphthalimide is often used as a reagent for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural or functional similarities with N-Vinylphthalimide. Here are some notable examples:

Compound NameStructure TypeUnique Features
PhthalimideImideLacks vinyl group; used primarily as a precursor.
N-VinylcaprolactamLactamSimilar vinyl group; used in nylon production.
N-IsopropenylphthalimideVinyl derivativeExhibits different reactivity patterns due to branching.
2-VinylpyridineVinyl heterocycleUsed in coordination chemistry; distinct nitrogen placement.

N-Vinylphthalimide stands out due to its specific reactivity patterns and applications in polymer chemistry, making it a unique compound within this group. Its ability to undergo Diels-Alder reactions and polymerization processes distinguishes it from other similar compounds that may not possess these characteristics.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3485-84-5

Wikipedia

N-Vinylphthalimide

General Manufacturing Information

1H-Isoindole-1,3(2H)-dione, 2-ethenyl-: INACTIVE

Dates

Modify: 2023-08-15

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